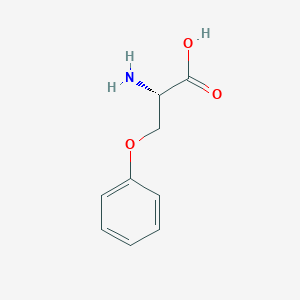

(S)-2-Amino-3-phenoxypropanoic acid

Vue d'ensemble

Description

(S)-2-Amino-3-phenoxypropanoic acid, also known as L-AP3, is a synthetic amino acid that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to have potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Phenolic Acids and Diet

Phenolic acids are secondary plant metabolites with potential protective effects against oxidative stress, inflammation, and cancer. A comprehensive study on the intake of phenolic acids across European countries highlighted significant variations in intake levels, largely influenced by regional dietary patterns. Coffee, fruits, vegetables, and nuts were identified as primary sources of phenolic acids in the diet. The study underscored the importance of understanding dietary patterns and their association with health outcomes (Zamora-Ros et al., 2013).

Metabolomics and Diabetes

A multiplatform metabolomics study focusing on diabetes research revealed the potential of metabolomics in identifying novel metabolites associated with diabetes. The study emphasized the perturbation of metabolic pathways linked to kidney dysfunction, lipid metabolism, and gut microflora interaction in individuals with diabetes (Suhre et al., 2010).

Absorption and Metabolism of Dietary Phenols

Research on the absorption of hydroxycinnamic acids from high-bran breakfast cereals in humans revealed that these compounds are absorbed but in limited quantities. The study's findings contribute to the understanding of the bioavailability of dietary phenols and their potential health implications (Kern et al., 2003).

Metabolic Impact of Red Wine and Grape Polyphenols

A controlled study investigated the exogenous and endogenous metabolic effects of red wine and grape juice extracts consumption. The study provided insights into how these polyphenols might influence microbial protein fermentation and amino acid metabolism, hinting at the complex interactions between dietary polyphenols and human metabolism (Jacobs et al., 2012).

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708046 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-phenoxypropanoic acid | |

CAS RN |

24807-63-4 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)

![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)